Mitoquazone - 31959-87-2

Mitoquazone

Catalog Number: EVT-446827
CAS Number: 31959-87-2
Molecular Formula: C5H18Cl2N8O2
Molecular Weight: 293.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Overview

Mitoquazone is a synthetic compound primarily studied for its potential applications in treating parasitic infections, particularly leishmaniasis. It belongs to a class of compounds known for their antiprotozoal properties and has garnered attention due to its unique mechanism of action and efficacy against resistant strains of parasites.

Source

Mitoquazone was developed as part of ongoing research to find effective treatments for tropical diseases caused by protozoan parasites. The compound's synthesis and evaluation have been documented in various studies, highlighting its potential as a novel therapeutic agent.

Classification

Mitoquazone is classified as an antiprotozoal agent. It is specifically designed to target protozoan parasites, making it a candidate for treating diseases like leishmaniasis and potentially other parasitic infections. Its chemical structure and activity profile categorize it within the broader family of quinone derivatives.

Synthesis Analysis

Methods

Mitoquazone can be synthesized through several chemical pathways, typically involving the modification of existing quinone structures. The synthesis often employs techniques such as:

  • Condensation Reactions: These reactions are crucial for forming the core structure of Mitoquazone.
  • Functional Group Modifications: Alterations to functional groups enhance the compound's biological activity and solubility.

Technical Details

The synthesis process generally includes the following steps:

  1. Starting Materials: The synthesis begins with readily available quinones or related compounds.
  2. Reagents: Specific reagents are used to facilitate the formation of the desired functional groups.
  3. Purification: After synthesis, Mitoquazone is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Molecular Structure Analysis

Structure

Mitoquazone possesses a complex molecular structure characterized by a quinone core, which is critical for its biological activity. The specific arrangement of atoms within the molecule contributes to its ability to interact with biological targets.

Data

The molecular formula of Mitoquazone is typically represented as C13H10N2O2C_{13}H_{10}N_{2}O_{2}. Key structural features include:

  • Quinone Ring System: This feature is essential for its electron-accepting properties.
  • Substituents: Various substituents on the quinone ring influence its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Mitoquazone undergoes several chemical reactions that are pertinent to its mechanism of action and stability:

  1. Reduction Reactions: Mitoquazone can be reduced under certain conditions, affecting its reactivity and interaction with biological molecules.
  2. Nucleophilic Attack: The compound may participate in nucleophilic substitution reactions, which can modify its structure and enhance its therapeutic properties.

Technical Details

The reactivity of Mitoquazone is influenced by its electronic configuration, which allows it to engage in redox reactions that are significant in biological systems.

Mechanism of Action

Process

Mitoquazone's mechanism of action primarily involves the inhibition of key metabolic pathways in protozoan parasites. It disrupts electron transport processes, leading to increased oxidative stress within the parasite cells.

Data

Research indicates that Mitoquazone effectively interferes with mitochondrial function in parasites, causing cell death. Its unique action against resistant strains makes it a valuable candidate for further development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mitoquazone typically appears as a crystalline solid.
  • Solubility: It demonstrates moderate solubility in organic solvents, which is advantageous for formulation into therapeutic agents.

Chemical Properties

  • Stability: Mitoquazone exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its quinonic structure makes it reactive towards nucleophiles, which can be exploited in drug design.

Relevant data from studies indicate that Mitoquazone maintains efficacy over a range of environmental conditions, which is essential for practical applications in medicine.

Applications

Scientific Uses

Mitoquazone has been primarily investigated for its potential use in treating leishmaniasis, a disease caused by protozoan parasites transmitted through sandfly bites. Its effectiveness against resistant strains positions it as a promising candidate for further clinical development. Additionally, ongoing research explores its applicability in treating other parasitic infections, potentially expanding its therapeutic use beyond leishmaniasis.

Introduction

Mitochondria-Targeted Antioxidants in Biomedical Research

Mitochondria-targeted antioxidants represent a transformative approach in combating oxidative stress by selectively accumulating within mitochondria—the primary source of cellular reactive oxygen species (ROS). Unlike conventional antioxidants (e.g., vitamin E, N-acetylcysteine), which distribute broadly and lack organelle specificity, these compounds exploit the mitochondrial membrane potential (ΔΨ) for targeted delivery. The triphenylphosphonium (TPP+) cation serves as the dominant targeting moiety, enabling >100-fold accumulation in the mitochondrial matrix [3] [8]. This precision is critical because mitochondrial ROS (mtROS) drive pathologies in neurodegenerative diseases (e.g., suppression of mitophagy in Parkinson’s), cardiovascular dysfunction (e.g., endothelial NO impairment), and cancer (e.g., KRAS-induced mtROS signaling) [8] [10]. Among these agents, Mitoquinone (MitoQ)—a ubiquinone-TPP+ conjugate—emerged as a prototypical compound due to its dual functionality: ROS scavenging via redox cycling between ubiquinol and ubiquinone states, and metabolic modulation [2] [6]. Its efficacy spans diverse models, including:

  • Neurodegeneration: Attenuating amyloid-β-induced mitochondrial fragmentation in Alzheimer’s models [8].
  • Metabolic diseases: Improving endothelial function in aged humans and diabetic heart failure models [4] [2].
  • Cancer: Radiosensitizing hypoxic tumors by suppressing oxygen consumption [3].

Table 1: Biomedical Applications of Mitoquinone in Preclinical and Clinical Studies

Disease ModelKey FindingsMechanistic InsightSource
Acute PancreatitisMixed effects: Partial histopathology improvement but elevated IL-6 in murine modelsNo reduction in trypsin/amylase; increased lung inflammation [1]
Type 2 DiabetesReversed early heart failure signs; improved cardiac function after 4 monthsReduced mtROS; enhanced endothelial NO bioavailability [2] [4]
Breast CancerRadiosensitized hypoxic MDA-MB-231 tumors via inhibited mitochondrial OCRGlycolytic switch; reduced tumor oxygenation threshold [3]
Aging VasculatureImproved flow-mediated dilation in older adults (60+ years)Suppressed mtROS inhibition of NO signaling [4]
Exercise-Induced DamageReduced nuclear and mtDNA damage in muscle after chronic supplementationAttenuated lipid peroxidation and oxidative stress markers [5]

Historical Development of Mitoquinone Analogs

The rational design of MitoQ analogs evolved through iterative enhancements of three core components:

  • Antioxidant Moiety: Determines ROS-scavenging specificity. MitoQ employs ubiquinone, effective against superoxide and lipid peroxides. Later analogs like SkQ1 (plastoquinone-based) showed superior potency in some models but failed to inhibit oxygen consumption rate (OCR) in cancer cells [3].
  • Linker Chain: A 10-carbon alkyl chain in MitoQ optimizes mitochondrial membrane integration. Shortening this chain reduces accumulation, while lengthening it may impair redox cycling [2] [8].
  • Targeting Group: TPP+ remains the gold standard. Alternative cations (e.g., rhodamine in SkQ1) exhibit distinct pharmacokinetics but lower ΔΨ-dependence [8].

Significant analogs include:

  • MitoTEMPO: Combines TPP+ with the piperidine nitroxide TEMPO. Superior to MitoQ in scavenging superoxide but lacks OCR inhibition effects [3] [7].
  • SkQ1: Features a plastoquinone antioxidant and decyltriphenylphosphonium chain. Demonstrates efficacy in periodontitis and progeria models but shows variable tissue uptake [7] [8].
  • dTPP (Control Analog): Lacks the antioxidant moiety. Used to distinguish TPP+-mediated effects from antioxidant actions. In pancreatitis studies, dTPP mimicked some MitoQ effects (e.g., histopathology changes), confirming non-antioxidant artifacts [1].

Table 2: Structural and Functional Comparison of Key Mitoquinone Analogs

CompoundAntioxidant MoietyLinker LengthKey Functional Differences from MitoQ
MitoQUbiquinone10-carbonGold standard; inhibits OCR in cancer cells
SkQ1Plastoquinone10-carbonNo OCR inhibition; enhanced efficacy in dermal aging models
MitoTEMPOTEMPOUndisclosedSuperoxide-specific; no effect on glycolytic switch
MitoVitEα-Tocopherol3-carbonLimited mitochondrial accumulation; weaker ROS scavenging

Key Research Gaps and Objectives

Despite promising applications, critical limitations persist:

  • Disease-Specific Efficacy: MitoQ ameliorates vascular dysfunction and exercise-induced DNA damage [4] [5] but shows no benefit in skeletal aging. Long-term MitoQ administration failed to prevent bone loss in aged murine models, indicating tissue-specific barriers [7]. In acute pancreatitis, MitoQ paradoxically increased pro-inflammatory IL-6 and lung myeloperoxidase, underscoring context-dependent pro-oxidant effects [1].
  • Mechanistic Ambiguities: The biphasic ROS modulation in immune cells—acute inhibition but chronic elevation—complicates inflammatory applications [1]. In cancer, MitoQ’s OCR inhibition radiosensitizes tumors [3], yet antioxidants may promote metastasis by inhibiting anoikis (detachment-induced cell death) [10].
  • Analog Optimization: No current analog universally outperforms MitoQ. SkQ1 and MitoTEMPO exhibit divergent efficacies (e.g., SkQ1 in neurodegeneration vs. MitoTEMPO in superoxide-dominated pathologies), necessitating disease-driven analog selection [3] [8].
  • Clinical Translation Challenges: While Phase I trials confirmed MitoQ safety, human data remains sparse beyond cardiovascular studies [4]. No trials exist for neurodegeneration or cancer—fields with strong preclinical rationale [8] [10].

Priority research objectives include:

Properties

CAS Number

31959-87-2

Product Name

Mitoquazone

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride

Molecular Formula

C5H18Cl2N8O2

Molecular Weight

293.15 g/mol

InChI

InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;;

InChI Key

WTJBHEZHUNHLJR-RRFWXCNOSA-N

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.